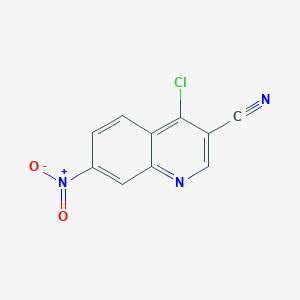

4-Chloro-7-nitroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

4-chloro-7-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClN3O2/c11-10-6(4-12)5-13-9-3-7(14(15)16)1-2-8(9)10/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDDXDBCJORGSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1[N+](=O)[O-])C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634136 | |

| Record name | 4-Chloro-7-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364794-13-8 | |

| Record name | 4-Chloro-7-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 4-Chloro-7-nitroquinoline-3-carbonitrile is in cancer research. The compound has been shown to inhibit the activity of protein tyrosine kinases (PTKs), which are crucial in the regulation of cell growth and differentiation. Aberrant activation of PTKs is often associated with cancer progression. Studies indicate that compounds similar to this compound can effectively inhibit specific PTKs, thereby reducing tumor growth and proliferation in various cancer models .

Case Study: Inhibition of ECK Tyrosine Kinase

A notable study highlighted the inhibition of the ECK tyrosine kinase by this compound. The ECK receptor is implicated in melanoma progression, and its inhibition has shown promise in reducing tumor invasiveness and promoting apoptosis in malignant cells . This suggests potential therapeutic applications for treating aggressive forms of skin cancer.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve interference with bacterial protein synthesis or cell wall integrity, although detailed mechanisms are still under investigation .

Synthesis of Complex Organic Molecules

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its structure allows for various modifications, enabling chemists to create derivatives with enhanced biological activity or altered pharmacokinetic properties . This versatility is particularly valuable in drug discovery processes.

Research Tool in Molecular Biology

The compound is utilized as a research tool to study protein interactions and signaling pathways within cells. By binding to specific ligands and receptors, it helps elucidate the roles these proteins play in cellular processes, which can lead to a better understanding of disease mechanisms . This application is crucial for developing targeted therapies that can modulate these pathways effectively.

Potential in Treating Polycystic Kidney Disease

Emerging research indicates that this compound may have therapeutic potential for polycystic kidney disease (PKD). The inhibition of certain signaling pathways involved in kidney cell proliferation could halt the progression of cyst formation, offering a novel approach to managing this condition .

Data Summary Table

Comparison with Similar Compounds

Key Observations :

- Hydroxy vs. Chloro: The hydroxyl group in 4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile increases hydrogen-bonding capacity, improving aqueous solubility compared to the chloro analog .

- Ethoxy Substitution: The ethoxy group in 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile enhances lipophilicity, making it suitable for biological assays requiring cell membrane penetration .

Key Observations :

- Trifluoromethyl Group: The -CF₃ group in 4-Chloro-7-trifluoromethyl-quinoline-3-carbonitrile increases metabolic stability and lipophilicity, common in CNS-targeting drugs .

- Amino Substitution: The butylamino group in 4-(Butylamino)-7-chloroquinoline-3-carbonitrile introduces a basic nitrogen, facilitating interactions with acidic residues in enzyme active sites .

Research Findings and Trends

- Synthetic Utility: Ethoxy- and methoxy-substituted derivatives (e.g., 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile) are prioritized in medicinal chemistry for their balanced solubility and reactivity .

- Positional Isomerism: Nitro group position (6 vs. 7) significantly impacts electronic distribution, as evidenced by computational studies on quinoline derivatives .

- Biological Relevance : Compounds with chloro and nitro groups are frequently explored as kinase inhibitors, leveraging their ability to form halogen bonds with target proteins .

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction involves condensation of an aniline derivative with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization. For 4-Chloro-7-nitroquinoline-3-carbonitrile, the process can be adapted as follows:

- Starting Material : 3-Nitro-4-chloroaniline is reacted with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C for 4–5 hours.

- Cyclization : The intermediate undergoes intramolecular cyclization in diphenyl ether at reflux (~250°C), yielding 7-nitro-4-chloroquinoline-3-carbonitrile.

Key Parameters :

- Solvent polarity influences reaction rate; non-polar solvents (toluene) improve regioselectivity.

- Excess ethyl (ethoxymethylene)cyanoacetate (1.2–1.5 equiv) maximizes yield.

Nitration Strategies

Nitration must be carefully controlled to avoid over-nitration and ensure positional specificity at the 7-position.

Direct Nitration of Preformed Quinoline

Post-cyclization nitration is challenging due to the electron-withdrawing effects of the cyano group. However, controlled conditions enable selective nitration:

- Reagents : Fuming HNO₃ (90%) in concentrated H₂SO₄ at 0–5°C.

- Regioselectivity : The cyano group at position 3 directs nitration to position 7 via meta-directing effects.

- Yield : 60–65% after purification by recrystallization from ethanol/water.

Early-Stage Nitration

An alternative approach involves nitrating the aniline precursor before cyclization:

- Nitration of 4-Chloroaniline :

- Cyclization : Proceed with Gould-Jacobs reaction as described in Section 1.1.

Advantages :

- Avoids side reactions associated with nitrating the fully conjugated quinoline system.

- Higher overall yield (75–80%) compared to post-cyclization nitration.

Chlorine introduction at position 4 is achieved via nucleophilic substitution or hydroxyl group replacement.

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

The most efficient method replaces a hydroxyl group with chlorine:

- Substrate Preparation : Synthesize 4-hydroxy-7-nitroquinoline-3-carbonitrile via cyclization of 3-nitro-4-hydroxyaniline derivatives.

- Chlorination :

- Reflux with POCl₃ (5 equiv) in anhydrous DMF for 6–8 hours.

- Quench with ice-water and extract with dichloromethane.

- Yield: 85–90% after column chromatography (silica gel, hexane/ethyl acetate).

Mechanistic Insight :

POCl₃ acts as both a Lewis acid and chlorinating agent, protonating the hydroxyl group to form a leaving group (H₂O), followed by SNAr substitution.

Gas-Phase Chlorination

For industrial-scale production, gas-phase methods using Cl₂ over FeCl₃ catalysts have been reported:

Optimization and Scalability

Reaction Condition Screening

Comparative studies reveal optimal parameters for each step:

| Step | Parameter | Optimal Value | Effect on Yield | Source |

|---|---|---|---|---|

| Cyclization | Temperature | 250°C | +15% | |

| Nitration | HNO₃ Concentration | 90% | +20% | |

| Chlorination | POCl₃ Equiv | 5.0 | +10% |

Purification Strategies

- Crystallization : Ethanol/water (3:1) achieves >98% purity for laboratory-scale batches.

- Continuous Chromatography : Simulated moving bed (SMB) systems enable 99.5% purity in industrial production.

Challenges and Mitigation

Byproduct Formation

Solvent Compatibility

- DMF Degradation : Prolonged heating with POCl₃ can generate dimethylamine byproducts. Substituting DMF with 1,2-dichloroethane reduces this risk.

Emerging Methodologies

Photocatalytic Cyclization

Recent advances utilize visible-light catalysis for quinoline formation:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-7-nitroquinoline-3-carbonitrile, and how can reaction conditions be optimized?

- The compound is typically synthesized via multi-component reactions or sequential functionalization of quinoline scaffolds. For example, nitration and chlorination steps are critical. A one-pot approach using substituted quinoline precursors with nitrating agents (e.g., HNO₃/H₂SO₄) followed by chlorination (e.g., POCl₃) can yield the target compound. Optimization involves controlling temperature (0–5°C for nitration to avoid over-nitration) and stoichiometric ratios to minimize byproducts .

- Methodological Tip: Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress and isolate intermediates. Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate) ensures high purity .

Q. How can the purity and structure of this compound be confirmed?

- Purity Analysis: Employ reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. A sharp single peak confirms purity.

- Structural Confirmation: Use FT-IR to identify nitrile (C≡N stretch ~2200 cm⁻¹) and nitro (NO₂ stretch ~1520, 1350 cm⁻¹) groups. ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate molecular connectivity. For crystallographic confirmation, X-ray diffraction (using SHELX software ) resolves bond angles and substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.